3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino groups: Amination reactions using appropriate amines and catalysts.
Sulfonylation: Introduction of the phenylsulfonyl group through sulfonylation reactions.
Methanone formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group or the methanone moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Could be used in studies involving enzyme interactions or metabolic pathways.
Medicine
Therapeutic Agents: Possible use as a therapeutic agent for various diseases, pending further research.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(3-ethoxyphenyl)methanone
Uniqueness
The uniqueness of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-9-7-10-17(2)22(16)28-26-25(34(30,31)20-13-5-4-6-14-20)21(27)24(33-26)23(29)18-11-8-12-19(15-18)32-3/h4-15,28H,27H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQXSIMDTXCZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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